molecular formula C17H16ClNOS2 B2888714 4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether CAS No. 477860-35-8

4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether

Cat. No.: B2888714
CAS No.: 477860-35-8
M. Wt: 349.89
InChI Key: YKDYDFPXIWEWGQ-UHFFFAOYSA-N
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Description

4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether is a complex organic compound that features a benzothiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether typically involves multiple steps. One common route includes the formation of the benzothiazepine ring followed by the introduction of the sulfanyl group and subsequent etherification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazepine ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The benzothiazepine ring system is known for its pharmacological activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether involves its interaction with specific molecular targets. The benzothiazepine ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
  • 4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenol

Uniqueness

The uniqueness of 4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications.

Properties

IUPAC Name

7-chloro-4-[(4-methoxyphenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNOS2/c1-20-14-5-2-12(3-6-14)11-22-17-8-9-21-16-7-4-13(18)10-15(16)19-17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDYDFPXIWEWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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